molecular formula C24H24N6O4 B6582449 3-[4-(benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 946280-53-1

3-[4-(benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No. B6582449
CAS RN: 946280-53-1
M. Wt: 460.5 g/mol
InChI Key: HGFBTDDRPXHQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a useful research compound. Its molecular formula is C24H24N6O4 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is 460.18590327 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[4-(benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(benzyloxy)phenyl]-9-(2-ethoxyethyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

This compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cancer cell proliferation. Specifically, compound 6f demonstrated potent EGFR kinase inhibition at a concentration of 2.05 µM. Additionally, it exhibited significant antiproliferative effects against A549 lung cancer cells (with an IC50 of 5.6 µM). Notably, compound 6f induced apoptosis in cancer cells, as confirmed by DAPI staining and phase contrast microscopy. Molecular docking studies suggest that it binds to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib .

Personalized Medicine

Given its specific target (EGFR), this compound could be part of personalized treatment strategies. Genetic profiling of patients may guide its use in subsets of cancer cases where EGFR dysregulation is prominent.

properties

IUPAC Name

5-(2-ethoxyethyl)-1-methyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4/c1-3-33-14-13-29-19-21(31)25-24(32)28(2)22(19)30-20(26-27-23(29)30)17-9-11-18(12-10-17)34-15-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFBTDDRPXHQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(benzyloxy)phenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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